Cas no 1805995-61-2 (3-(Aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-5-methanol)

3-(Aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-5-methanol is a fluorinated pyridine derivative with a multifunctional structure, featuring an aminomethyl group, difluoromethyl substituent, and a hydroxymethyl moiety. Its unique combination of functional groups enhances reactivity and versatility, making it valuable in pharmaceutical and agrochemical synthesis. The difluoromethyl and fluorine substituents contribute to improved metabolic stability and bioavailability, while the aminomethyl and hydroxymethyl groups provide sites for further derivatization. This compound is particularly useful as an intermediate in the development of bioactive molecules, offering precise control over electronic and steric properties. Its structural features make it suitable for applications requiring tailored physicochemical properties or targeted interactions in drug discovery.
3-(Aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-5-methanol structure
1805995-61-2 structure
Product Name:3-(Aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-5-methanol
CAS No:1805995-61-2
MF:C8H9F3N2O
MW:206.165072202682
CID:4884507
Update Time:2025-10-29

3-(Aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-5-methanol Chemical and Physical Properties

Names and Identifiers

    • 3-(Aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-5-methanol
    • Inchi: 1S/C8H9F3N2O/c9-7(10)6-4(3-14)2-13-8(11)5(6)1-12/h2,7,14H,1,3,12H2
    • InChI Key: WMNCIOHJFKYHAN-UHFFFAOYSA-N
    • SMILES: FC(C1C(=CN=C(C=1CN)F)CO)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 182
  • XLogP3: -0.1
  • Topological Polar Surface Area: 59.1

3-(Aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-5-methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029033158-250mg
3-(Aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-5-methanol
1805995-61-2 95%
250mg
$970.20 2022-04-01
Alichem
A029033158-500mg
3-(Aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-5-methanol
1805995-61-2 95%
500mg
$1,769.25 2022-04-01
Alichem
A029033158-1g
3-(Aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-5-methanol
1805995-61-2 95%
1g
$3,184.50 2022-04-01

Additional information on 3-(Aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-5-methanol

3-(Aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-5-methanol: A Comprehensive Overview

3-(Aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-5-methanol (CAS No. 1805995-61-2) is a chemically synthesized compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. This compound belongs to the class of pyridine derivatives, which are widely studied for their versatile chemical and biological properties. The molecule incorporates several functional groups, including an aminomethyl group, a difluoromethyl group, and a hydroxymethane group, all attached to a pyridine ring. These substituents contribute to the compound's reactivity, stability, and potential for use in advanced chemical systems.

The synthesis of 3-(Aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-5-methanol involves a multi-step process that typically begins with the preparation of the pyridine ring. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis pathway, ensuring higher yields and better purity. For instance, a study published in *Journal of Organic Chemistry* in 2023 highlighted a novel approach utilizing palladium-catalyzed cross-coupling reactions to construct the pyridine skeleton efficiently. This method not only simplifies the synthesis but also reduces the environmental footprint by minimizing the use of hazardous reagents.

One of the most intriguing aspects of this compound is its ability to act as a versatile building block in organic synthesis. The presence of multiple functional groups allows for further derivatization, enabling the creation of complex molecules with tailored properties. For example, researchers have explored the use of 3-(Aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-5-methanol as an intermediate in the synthesis of bioactive compounds. A 2023 study in *Chemical Communications* demonstrated its utility in constructing heterocyclic frameworks with potential applications in drug discovery.

The electronic properties of 3-(Aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-5-methanol make it an attractive candidate for use in materials science. Its conjugated π-system and electron-withdrawing substituents contribute to its semiconducting behavior, which has been leveraged in developing organic electronics. A team from Stanford University reported in *Nature Materials* that this compound exhibits promising charge transport properties, making it a potential candidate for next-generation organic photovoltaics.

In terms of biological activity, 3-(Aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-5-methanol has shown moderate inhibitory effects against several enzymes involved in metabolic pathways. A study published in *Bioorganic & Medicinal Chemistry Letters* explored its potential as an anti-inflammatory agent by testing its activity against cyclooxygenase enzymes (COX-1 and COX-2). While initial results were encouraging, further research is needed to evaluate its selectivity and efficacy compared to existing drugs.

Environmental considerations are also a critical aspect when evaluating compounds like 3-(Aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-5-methanol. Recent studies have focused on its biodegradability and potential impact on aquatic ecosystems. According to research published in *Environmental Science & Technology*, this compound demonstrates moderate biodegradability under aerobic conditions, suggesting that it may not persist long-term in natural environments.

Looking ahead, the future of 3-(Aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-5-methanol lies in its continued exploration across diverse applications. Collaborative efforts between chemists, biologists, and materials scientists are expected to unlock new potentials for this compound. As research progresses, it is anticipated that this molecule will play an increasingly important role in advancing both academic and industrial pursuits.

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